molecular formula C7H3ClINO B8229938 4-Chloro-2-iodofuro[2,3-b]pyridine

4-Chloro-2-iodofuro[2,3-b]pyridine

Cat. No.: B8229938
M. Wt: 279.46 g/mol
InChI Key: HLBTZKPLJLOLPX-UHFFFAOYSA-N
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Description

4-Chloro-2-iodofuro[2,3-b]pyridine is a heterocyclic compound that belongs to the class of furo[2,3-b]pyridines. This compound is characterized by the presence of both chlorine and iodine substituents on the furo[2,3-b]pyridine ring system. It has garnered significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-iodofuro[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 4-chloro-2-iodoaniline as a starting material, which undergoes cyclization with a suitable reagent to form the furo[2,3-b]pyridine ring. The reaction conditions often include the use of a strong base, such as sodium hydride, and a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-iodofuro[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furo[2,3-b]pyridine derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents introduced .

Mechanism of Action

The mechanism of action of 4-Chloro-2-iodofuro[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to therapeutic effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby disrupting a disease-related pathway . The exact molecular pathways involved depend on the specific biological target and the nature of the substituents on the furo[2,3-b]pyridine ring .

Comparison with Similar Compounds

4-Chloro-2-iodofuro[2,3-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific halogen substituents, which confer distinct reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

4-chloro-2-iodofuro[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClINO/c8-5-1-2-10-7-4(5)3-6(9)11-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBTZKPLJLOLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C=C(O2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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